![molecular formula C9H11F3N2 B13056574 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine can be achieved through several synthetic routes. One effective method involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells that express carbonyl reductase. This biocatalytic process is enhanced by the addition of surfactants like Tween-20 and natural deep eutectic solvents (NADES) such as choline chloride and lysine .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant microorganisms and optimized reaction conditions ensures high yield and enantiomeric purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Applications De Recherche Scientifique
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of neuroprotective agents.
Mécanisme D'action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
α-(Trifluoromethyl)styrene: Utilized in the synthesis of fluorinated compounds.
Trifluoromethylketimines: Employed in the preparation of chiral amines .
Uniqueness
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine stands out due to its specific structural features, including the presence of both a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
Clé InChI |
PZUVTQYOKUMPDY-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


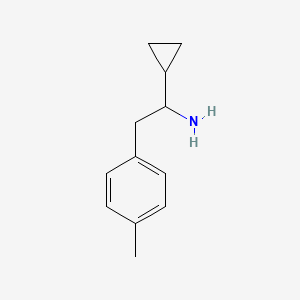
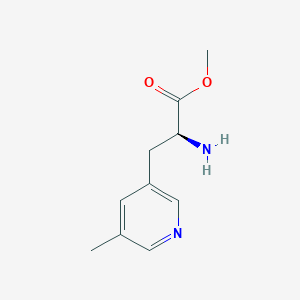
![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
![(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B13056513.png)
![N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13056520.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate](/img/structure/B13056525.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
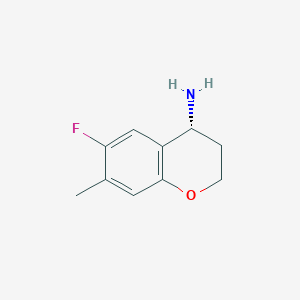
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
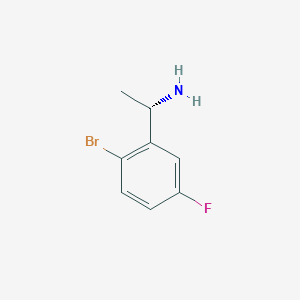
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate](/img/structure/B13056563.png)
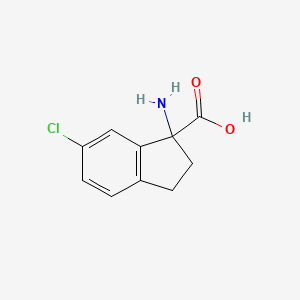
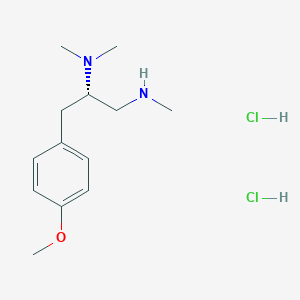
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
